[2-(3-Methylphenoxy)ethyl]amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-methylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-8-3-2-4-9(7-8)11-6-5-10;/h2-4,7H,5-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMGYXICJXFMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908595-75-5 | |
| Record name | 1-(2-aminoethoxy)-3-methylbenzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Trajectory of Phenoxyethylamine Derivatives in Academic Inquiry
The academic exploration of phenoxyethylamine derivatives is closely linked to the broader history of research into phenethylamines, a class of compounds that includes many endogenous neurotransmitters and hormones. researchgate.net The 2-phenethylamine motif is a fundamental structural backbone found in nature, for instance in catecholamines like dopamine (B1211576) and norepinephrine (B1679862), which play crucial roles in the central nervous system. researchgate.net The study of these naturally occurring amines paved the way for synthetic derivatives with a wide range of pharmacological activities.
The introduction of an oxygen atom to create the phenoxyethylamine scaffold represented a significant modification, leading to a new class of compounds with distinct properties and biological activities. This structural alteration allows for different spatial arrangements and electronic properties compared to their phenethylamine (B48288) counterparts, opening new avenues for investigation in medicinal chemistry. The historical development of these derivatives has been driven by the quest for new therapeutic agents that can interact with various biological targets, including receptors and transporters in the central nervous system.
Research Significance of 2 3 Methylphenoxy Ethyl Amine Hydrochloride
The research significance of phenoxyethylamine derivatives, as a class, is substantial, with numerous compounds investigated for their potential as therapeutic agents. These derivatives have been explored for their interactions with a variety of biological targets, including serotonin (B10506) and adrenergic receptors. nih.govnih.gov The nature and position of substituents on the phenoxy ring can significantly influence the compound's affinity and selectivity for these targets.
While the broader class of phenoxyethylamine derivatives has been a subject of academic research, specific and detailed research findings on [2-(3-Methylphenoxy)ethyl]amine hydrochloride are not widely available in the public academic literature. Its significance is therefore largely inferred from the activities of structurally related compounds. The presence of a methyl group at the meta-position (position 3) of the phenoxy ring is a key structural feature that would be expected to influence its biological activity. The study of such analogs contributes to the understanding of structure-activity relationships (SAR) within this class of compounds. nih.govresearchgate.net SAR studies help researchers understand how specific structural modifications, such as the placement of a methyl group, can affect a molecule's interaction with a biological target. nih.govresearchgate.net
Below is a table of chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 908595-75-5 |
| Molecular Formula | C9H14ClNO |
| Molecular Weight | 187.67 g/mol |
Current Academic Research Landscape and Emerging Themes for 2 3 Methylphenoxy Ethyl Amine Hydrochloride
Established Synthetic Routes for this compound
Established synthetic strategies for this compound are typically multi-step processes that prioritize yield, purity, and scalability. These routes are founded on classical organic reactions and have been refined to optimize the production of the target compound.
The primary precursors for the synthesis of [2-(3-Methylphenoxy)ethyl]amine are 3-methylphenol (m-cresol) and a two-carbon synthon that provides the ethylamine (B1201723) moiety. Common sources for the latter include 2-chloroethylamine, ethanolamine, or protected versions like 2-chloro-N-acetyl-ethylamine.
A critical aspect of the synthesis is the regioselective functionalization of the m-cresol (B1676322) precursor. The key transformation is an O-alkylation (etherification) at the phenolic hydroxyl group. Phenols can undergo both C-alkylation and O-alkylation, but O-alkylation is generally favored under basic conditions where the phenoxide anion is formed. The phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of the ethylamine synthon. The choice of base (e.g., KOH, NaOH, NaH) and solvent can be optimized to maximize the yield of the desired O-alkylated product over the C-alkylated side products. miracosta.edumdpi.com While direct chlorination of m-cresol typically yields the 4-chloro product, other functionalizations like nitration are influenced by the combined directing effects of the hydroxyl and methyl groups. wikipedia.orgstackexchange.com
The central challenge in synthesizing this compound is the construction of the phenoxyethylamine core, which involves the formation of a robust ether linkage.
One of the most well-established methods for this purpose is the Williamson Ether Synthesis . masterorganicchemistry.comyoutube.com This SN2 reaction involves the nucleophilic attack of the 3-methylphenoxide anion (generated by treating m-cresol with a strong base like potassium hydroxide) on an electrophilic 2-carbon unit, such as 2-chloroethylamine. miracosta.edu For this SN2 reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. masterorganicchemistry.com
An alternative strategy involves a multi-step sequence starting with the alkylation of m-cresol with a protected amine precursor. For instance, reacting 3-methylphenoxide with 2-chloro-N-acetyl-ethylamine yields N-[2-(3-methylphenoxy)ethyl]acetamide. This intermediate is then subjected to acidic or basic hydrolysis to cleave the acetyl protecting group and liberate the free amine, [2-(3-Methylphenoxy)ethyl]amine. google.com A similar approach, analogous to the Gabriel synthesis, uses potassium phthalimide (B116566) to react with the appropriate 1-(2-haloethoxy)-3-methylbenzene, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. google.com
Another route described for analogous phenoxyethylamines involves reacting the phenol (B47542) with a 2-alkyloxazoline, which opens the ring to form an acetamide (B32628) intermediate, subsequently hydrolyzed to the desired amine. google.com This method avoids the direct use of hazardous alkylating agents like 2-chloroethylamine.
Table 1: Comparison of Core Synthesis Strategies
| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Williamson Ether Synthesis | m-Cresol, Base (e.g., KOH), 2-Chloroethylamine | Direct, often one-pot reaction. | 2-Chloroethylamine is toxic; potential for side reactions (elimination, C-alkylation). |
| Acetamide Hydrolysis Route | m-Cresol, 2-Chloro-N-acetyl-ethylamine, Acid/Base for hydrolysis | Uses a protected amine, potentially reducing side reactions like dialkylation. | Adds steps (protection/deprotection), increasing overall process length. google.com |
| Oxazoline Route | m-Cresol, 2-Methyloxazoline, Acid for hydrolysis | Avoids highly toxic reagents; can be a high-yield process. google.com | Requires high temperatures for the initial reaction. google.com |
The final step in the synthesis is the conversion of the free amine, which is often an oil, into its stable, crystalline hydrochloride salt. spectroscopyonline.com This transformation is crucial for purification, handling, and storage. The optimization of this step focuses on maximizing yield and ensuring high purity of the final product.
Several methods are commonly employed for the formation of amine hydrochloride salts:
Using Anhydrous HCl Gas: Bubbling dry hydrogen chloride gas through a solution of the amine in an anhydrous aprotic solvent (e.g., diethyl ether, dioxane, or toluene) is a highly effective method. researchgate.netresearchgate.net The salt typically precipitates from the solution and can be collected by filtration. This method is advantageous as it avoids the introduction of water, which can sometimes inhibit crystallization or lead to the formation of hydrates. google.com
Using HCl in an Organic Solvent: A more convenient and scalable alternative to using HCl gas is to add a solution of HCl in an anhydrous organic solvent, such as 4M HCl in dioxane or HCl in diethyl ether. researchgate.net The amine is dissolved in a suitable solvent, and the HCl solution is added dropwise, often at reduced temperatures (0-4 °C), to induce precipitation of the hydrochloride salt. researchgate.net
Using Aqueous HCl: The amine can be dissolved in a solvent like isopropanol (B130326) or ethanol, followed by the dropwise addition of concentrated aqueous hydrochloric acid until the solution is acidic. sciencemadness.org The salt is then often precipitated by adding a less polar co-solvent, such as diethyl ether or acetone. sciencemadness.org However, the presence of water can sometimes lead to lower yields due to the solubility of the salt or the precipitation of the free base if it is not fully protonated. google.comsciencemadness.org
Table 2: Methods for Hydrochloride Salt Formation
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Anhydrous HCl Gas | Dry HCl gas is passed through an anhydrous solution of the amine. researchgate.net | Produces anhydrous salt; high purity. google.com | Requires specialized equipment for gas handling; potential for back-suction. researchgate.netgoogle.com |
| HCl in Anhydrous Solvent | A solution of HCl in a solvent like dioxane or ether is added to the amine solution. researchgate.net | Good control over stoichiometry; avoids gas handling; produces anhydrous salt. | Requires preparation and storage of anhydrous HCl solutions. |
| Aqueous HCl | Concentrated aqueous HCl is added, often followed by a co-solvent to induce precipitation. sciencemadness.org | Simple and uses readily available reagents. | Water can lower yields or prevent crystallization; may not produce anhydrous salt. google.com |
Development of Novel Synthetic Approaches
While established routes are reliable, ongoing research aims to develop more efficient, selective, and environmentally benign synthetic methodologies. These novel approaches often incorporate advanced chemical principles and modern catalytic systems.
Chemo-selectivity refers to the ability to react one functional group in the presence of other, potentially reactive groups. In the synthesis of complex derivatives of this compound, chemo-selective methods are crucial. For example, if the m-cresol precursor contained another functional group (e.g., an ester or a nitro group), the alkylation conditions would need to be selective for the phenolic hydroxyl group without affecting the other moiety. Modern synthetic methods often employ catalysts that can achieve high levels of chemo-selectivity under mild conditions. researchgate.net
Stereoselective synthesis is concerned with controlling the three-dimensional arrangement of atoms. The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, the development of stereoselective methods is of paramount importance for the synthesis of chiral derivatives and analogs, which may possess unique biological properties. For example, introducing a substituent on the ethylamine backbone would create a chiral center. Asymmetric synthesis strategies, such as the stereoselective reduction of a corresponding imine or the use of chiral auxiliaries, could be employed to produce a single enantiomer of such a derivative. mdma.chnih.gov The development of catalytic asymmetric methods for the synthesis of chiral amines is a vibrant area of modern organic chemistry. researchgate.netresearchgate.net
Modern catalytic systems offer powerful alternatives to traditional stoichiometric reactions, often providing higher yields, milder reaction conditions, and greater functional group tolerance.
For the key C-O ether bond formation, the Ullmann condensation represents a significant advancement. wikipedia.orgsynarchive.com This copper-catalyzed cross-coupling reaction can form aryl ethers by reacting an aryl halide with an alcohol. researchgate.net In a modern variation, a soluble copper catalyst, often supported by ligands like phenanthroline or diamines, can couple m-cresol with a suitable amino alcohol derivative under conditions that are often milder than the traditional Williamson synthesis. wikipedia.orgorganic-chemistry.org This catalytic approach avoids the need to pre-form a stoichiometric amount of the phenoxide with a strong base.
Furthermore, the broader field of transition-metal-catalyzed cross-coupling reactions, particularly those using palladium, has revolutionized the synthesis of complex aromatic compounds. researchgate.net While not directly applied in the simplest synthesis of the title compound, these methods are invaluable for creating derivatives. For instance, a palladium-catalyzed Suzuki or Buchwald-Hartwig amination reaction could be used to modify the aromatic ring of a suitably functionalized phenoxyethylamine precursor, enabling rapid access to a diverse library of related compounds. researchgate.net Photocatalysis is also emerging as a green and efficient strategy for various organic transformations, including selective oxidations and C-H functionalizations, which could be applied to the synthesis of novel analogs. nih.gov
Continuous Flow Reactor Methodologies for Scalable Synthesis
The scalable synthesis of this compound can be significantly enhanced through the adoption of continuous flow reactor technologies. Unlike traditional batch processing, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield. jst.org.in The large surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic reactions. europa.eu
A potential continuous flow process for this compound would typically involve a multi-step sequence. flinders.edu.au The synthesis could commence with the Williamson ether synthesis, reacting 3-methylphenol with a suitable 2-haloethylamine precursor, such as 2-chloro-N-(tert-butoxycarbonyl)ethan-1-amine, under basic conditions. This reaction can be performed in a heated reactor coil to ensure rapid and efficient conversion. The output stream would then pass through a packed-bed reactor containing an immobilized acid catalyst for the in-situ deprotection of the amine. Finally, the introduction of a hydrochloric acid solution would facilitate the precipitation and isolation of the desired hydrochloride salt.
The modular nature of flow chemistry systems allows for the integration of in-line purification and analysis, streamlining the entire manufacturing process. researchgate.netmit.edu Parameters such as residence time, temperature, and reagent stoichiometry can be precisely controlled to optimize the reaction for maximum throughput and purity. mdpi.com
Table 1: Illustrative Parameters for Continuous Flow Synthesis
| Parameter | Stage 1: Ether Synthesis | Stage 2: Deprotection | Stage 3: Salt Formation |
| Reactants | 3-Methylphenol, Protected 2-haloethylamine, Base | Intermediate from Stage 1, Acid Catalyst | Intermediate from Stage 2, HCl |
| Reactor Type | Heated Coil Reactor | Packed-Bed Reactor | T-Mixer / Crystallizer |
| Temperature | 80-120 °C | 40-60 °C | 10-25 °C |
| Residence Time | 5-15 minutes | 2-10 minutes | < 1 minute |
| Pressure | 5-10 bar | 5-10 bar | Atmospheric |
| Potential Yield | >95% | >98% | Quantitative |
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
The this compound scaffold serves as a versatile starting point for the synthesis of diverse chemical libraries. cam.ac.uk Derivatization can be systematically performed at two primary sites: the terminal amine and the aromatic ring.
The primary amine group is a key functional handle for a variety of chemical transformations. Standard derivatization techniques can be readily applied to generate a wide range of analogues.
N-Acylation: Reaction with various acyl chlorides or anhydrides yields a library of amides. This common transformation can be efficiently performed under both batch and flow conditions. rsc.orgnih.govresearchgate.net
N-Alkylation: The amine can be mono- or di-alkylated using alkyl halides, a process also known as amino-dehalogenation. wikipedia.org This allows for the introduction of diverse alkyl and benzyl (B1604629) groups. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated products.
N-Sulfonylation: Treatment with sulfonyl chlorides results in the formation of stable sulfonamides.
These modifications significantly alter the polarity, basicity, and hydrogen-bonding capabilities of the molecule, which are critical for tuning its biological activity.
Table 2: Examples of Amine Moiety Derivatization
| Reaction Type | Reagent Example | Derivative Class |
| N-Acylation | Acetyl Chloride | Amide |
| N-Alkylation | Benzyl Bromide | Secondary Amine |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Secondary Amine |
| N-Sulfonylation | Tosyl Chloride | Sulfonamide |
The aromatic ring of the [2-(3-Methylphenoxy)ethyl]amine scaffold is amenable to electrophilic aromatic substitution, although the reaction conditions must be carefully chosen to be compatible with the rest of the molecule. The existing methyl and phenoxy ether groups are ortho-, para-directing activators. echemi.com However, their directing effects are antagonistic. The outcome of substitution will depend on the specific electrophile and reaction conditions, with substitution often occurring at the positions least sterically hindered. msu.edu
Potential modifications include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group, which can be subsequently reduced to an amine, providing another point for derivatization. msu.edu
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on highly substituted or deactivated rings.
These substitutions alter the electronic properties and steric profile of the aromatic ring, which can influence molecular interactions and metabolic stability. nih.govlibretexts.org
Table 3: Potential Aromatic Ring Substitutions
| Reaction Type | Reagent | Potential Position of Substitution | Resulting Functional Group |
| Bromination | N-Bromosuccinimide (NBS) | C4, C6 | Bromo (-Br) |
| Nitration | HNO₃ / H₂SO₄ | C4, C6 | Nitro (-NO₂) |
| Acylation | Acetyl Chloride / AlCl₃ | C4, C6 | Acetyl (-COCH₃) |
The generation of structurally diverse libraries is a cornerstone of modern drug discovery and chemical biology. bham.ac.uknih.gov By combining the derivatization strategies for the amine moiety and the aromatic ring, a large and varied library of analogues can be synthesized from the this compound scaffold. cam.ac.uk
A combinatorial or parallel synthesis approach is often employed. nih.gov For instance, the parent compound can be reacted with a set of 20 different acyl chlorides (amine modification) and a set of 5 different halogenating agents (aromatic ring modification) in a grid format to rapidly generate 100 unique compounds. This diversity-oriented synthesis allows for a broad exploration of chemical space. nih.gov The resulting libraries can then be subjected to high-throughput biological screening to identify compounds with desired activities and to establish structure-activity relationships (SAR). biorxiv.org
Table 4: Hypothetical Library Design Matrix
| Amine Reagent 1 (e.g., Acetyl Chloride) | Amine Reagent 2 (e.g., Benzyl Bromide) | Amine Reagent 3 (e.g., Tosyl Chloride) | |
| Core Scaffold | N-Acetylated Analogue | N-Benzylated Analogue | N-Tosylated Analogue |
| Ring Reagent 1 (e.g., NBS) | Bromo, N-Acetylated Analogue | Bromo, N-Benzylated Analogue | Bromo, N-Tosylated Analogue |
| Ring Reagent 2 (e.g., HNO₃) | Nitro, N-Acetylated Analogue | Nitro, N-Benzylated Analogue | Nitro, N-Tosylated Analogue |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the compound's constitution.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the 3-methylphenoxy group, the methyl protons, and the protons of the ethylamine side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms, as well as the aromatic ring current. The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons and provides valuable information about the connectivity of the molecule. For instance, the protons of the ethyl group are expected to appear as triplets due to coupling with the adjacent methylene (B1212753) groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic H | 6.7-7.2 | Multiplet | - |
| -O-CH₂- | ~4.1 | Triplet | ~5 |
| -CH₂-NH₃⁺ | ~3.3 | Triplet | ~5 |
| Aromatic -CH₃ | ~2.3 | Singlet | - |
Note: Predicted data is based on the analysis of structurally similar compounds and standard chemical shift increments. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). For instance, the carbon atom of the methyl group will appear at a characteristic upfield chemical shift, while the aromatic carbons will resonate in the downfield region. The carbon atoms directly attached to the oxygen and nitrogen atoms will also exhibit characteristic downfield shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | ~158 |
| Aromatic C-CH₃ | ~140 |
| Aromatic CH | 110-130 |
| -O-CH₂- | ~65 |
| -CH₂-NH₃⁺ | ~40 |
Note: Predicted data is based on the analysis of structurally similar compounds and standard chemical shift increments. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the -O-CH₂- and -CH₂-NH₃⁺ protons, confirming their adjacent positions in the ethylamine chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC experiment identifies direct one-bond correlations between protons and the carbon atoms to which they are attached. nih.gov This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For example, the proton signal of the aromatic methyl group would show a correlation to the corresponding methyl carbon signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : The ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would reveal a correlation between the protons of the -O-CH₂- group and the aromatic carbon atom attached to the ether oxygen, thus confirming the connection between the phenoxy ring and the ethylamine side chain. nih.gov
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in chemical analysis for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted HRMS Data for this compound (as the free base)
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Note: The calculated exact mass is for the protonated free base of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures. For this compound, characteristic fragmentation pathways would likely involve cleavage of the ether bond and the C-C bond of the ethylamine side chain. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, aiding in its identification and structural confirmation. nih.gov Common fragmentation patterns for amines include the loss of the amine group or alpha-cleavage.
Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of [2-(3-Methylphenoxy)ethyl]amine
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Plausible Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 152.1 | 107.1 | C₂H₅N | Cleavage of the ether bond |
| 152.1 | 122.1 | NH₃ and CH₂ | Cleavage and rearrangement of the ethylamine side chain |
| 152.1 | 91.1 | C₂H₆NO | Fragmentation of the side chain and rearrangement |
Note: This table presents plausible fragmentation pathways for illustrative purposes. Actual fragmentation may vary depending on the experimental conditions.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. For this compound, the IR spectrum provides definitive evidence of its key structural features: the aromatic ring, the ether linkage, and the primary amine hydrochloride salt.
The primary amine salt (-NH3+) group gives rise to several characteristic absorption bands. A broad and strong absorption is typically observed in the 3200-2800 cm⁻¹ region, resulting from the N-H stretching vibrations. This broadness is a result of hydrogen bonding. Additionally, ammonium (B1175870) salt overtone and combination bands can appear in the 2800-2000 cm⁻¹ range. Asymmetric and symmetric N-H bending vibrations are found near 1600-1575 cm⁻¹ and 1550-1500 cm⁻¹, respectively.
The aromatic ether component also produces distinct signals. The C-O-C asymmetric stretching of the aryl-alkyl ether is typically strong and appears in the 1275-1200 cm⁻¹ range, while the symmetric stretching is found between 1075-1020 cm⁻¹. The presence of the meta-substituted benzene (B151609) ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and characteristic C-H out-of-plane bending bands in the 900-675 cm⁻¹ range, which can indicate the substitution pattern. The methyl group attached to the ring will show C-H stretching and bending vibrations as well.
Table 1: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |
| Ammonium (-NH₃⁺) | N-H Bend (Asymmetric) | 1600 - 1575 | Medium |
| Ammonium (-NH₃⁺) | N-H Bend (Symmetric) | 1550 - 1500 | Medium |
| Aryl-Alkyl Ether | C-O-C Stretch (Asymmetric) | 1275 - 1200 | Strong |
| Aryl-Alkyl Ether | C-O-C Stretch (Symmetric) | 1075 - 1020 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |
| Alkyl (CH₂) | C-H Stretch | 2960 - 2850 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. For this compound, the UV-Vis spectrum is dominated by the absorptions of the substituted benzene ring. The phenoxy moiety contains a chromophore that undergoes π → π* transitions when irradiated with UV light.
Typically, a substituted benzene ring exhibits a strong absorption band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) in the 250-280 nm region. For a 3-methylphenoxy group, the maximum absorption (λmax) is expected to be around 270-275 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis due to solvatochromic effects.
UV-Vis spectroscopy is a powerful tool for quantitative analysis and purity assessment. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. This method is also valuable for assessing purity, as the presence of impurities with significant UV absorbance at different wavelengths would alter the shape of the spectrum and the apparent concentration.
Table 2: Expected UV-Vis Spectral Data for this compound in Methanol
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |
|---|---|---|---|
| π → π* (E2-band) | ~220 | High | 3-Methylphenoxy |
| π → π* (B-band) | ~272 | Moderate | 3-Methylphenoxy |
Chromatographic Method Development for Separation and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
HPLC is the premier technique for the purity determination and assay of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. thermofisher.comnih.gov
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that can be adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. nih.govnih.gov Detection is commonly performed using a UV detector set at one of the compound's absorption maxima, such as 272 nm.
This method allows for the separation of the main compound from related substances, such as precursors, by-products from the synthesis, or degradation products. By comparing the peak area of the analyte to that of a reference standard of known concentration, the quantity of this compound in a sample can be determined with high accuracy and precision. Method validation according to ICH guidelines ensures the method is linear, accurate, precise, and specific for its intended purpose. researchgate.net
Table 3: Exemplary HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.01M Potassium Dihydrogen Phosphate (pH 3.0) (80:20 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 272 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
While the hydrochloride salt itself is non-volatile and not suitable for direct GC analysis, GC is an invaluable tool for profiling volatile impurities, particularly residual solvents that may be present from the manufacturing process. thermofisher.comrroij.com Regulatory guidelines strictly limit the presence of such solvents in pharmaceutical materials. researchgate.netnih.gov
Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) is the standard technique for this analysis. ijpsonline.com In this method, a sample of the solid this compound is placed in a sealed vial and heated. This causes any volatile solvents to partition into the gas phase (the headspace) above the solid. A sample of this gas is then automatically injected into the GC system.
The GC column, often a polar capillary column like a DB-624, separates the different solvents based on their boiling points and interaction with the stationary phase. ijpsonline.com The FID provides a sensitive response for organic compounds. By comparing the retention times and peak areas to those of known solvent standards, the identity and quantity of each residual solvent can be determined. This ensures the final product meets the stringent purity requirements for residual solvents like methanol, ethanol, acetone, or toluene. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique can provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
To perform the analysis, a single crystal of the compound is grown and irradiated with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
In the case of amine hydrochloride salts, X-ray crystallography reveals crucial details about the crystal packing. gla.ac.uk A key feature is the formation of hydrogen bonds between the protonated amine group (the ammonium cation, -NH3+) and the chloride anion (Cl⁻). nih.govresearchgate.net These N-H···Cl hydrogen bonds are primary interactions that stabilize the crystal lattice. nih.gov The analysis would also reveal the conformation of the ethylamine side chain and the orientation of the 3-methylphenoxy group relative to the rest of the molecule. This information is vital for understanding the compound's physical properties, such as solubility and stability, and for computational modeling studies.
Structure Activity Relationship Sar Investigations of 2 3 Methylphenoxy Ethyl Amine Hydrochloride
Elucidation of Essential Pharmacophore Features for [2-(3-Methylphenoxy)ethyl]amine Hydrochloride Activity
The biological activity of compounds based on the phenoxyethylamine scaffold, such as this compound, is dictated by a set of essential structural features known as a pharmacophore. These features represent the key molecular interactions through which the compound engages with its biological target. Based on structure-activity relationship (SAR) studies of this chemical class, the critical pharmacophoric elements can be identified. nih.govnih.gov
The core pharmacophore for phenoxyethylamine derivatives generally consists of:
An Aromatic Ring: The phenoxy group provides a necessary hydrophobic region that can engage in van der Waals forces, pi-pi stacking, or hydrophobic interactions with the target protein. nih.gov
An Ether Linkage: The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, which can be a crucial interaction point within a receptor's binding pocket.
An Alkyl Linker: The ethyl chain serves as a spacer of optimal length and conformation, positioning the aromatic ring and the amine group in a precise spatial arrangement required for effective binding.
A Terminal Amine Group: The amine is typically protonated at physiological pH, forming a cationic center. This positively charged group is often critical for forming strong ionic bonds or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in the biological target. nih.gov
These elements—the hydrophobic aromatic plane, the hydrogen-bonding ether, the specific-length spacer, and the cationic amine head—collectively form the foundational pharmacophore necessary for the biological activity of this compound and its analogs.
**4.2. Impact of Substituent Variations on Potency and Selectivity
The potency and selectivity of phenoxyethylamine derivatives can be finely tuned by modifying various substituents on the core structure. These modifications alter the molecule's steric, electronic, and lipophilic properties, thereby influencing its interaction with the biological target.
The two-carbon ethyl linker between the phenoxy oxygen and the nitrogen atom is a common feature in many biologically active compounds. Altering its length or introducing branching can have significant effects on activity.
Chain Length: Elongation or shortening of the alkyl chain can alter the distance between the key pharmacophoric features (the aromatic ring and the amine). This may disrupt the optimal binding geometry with the target, often leading to a decrease in potency. However, in some chemical series, increasing alkyl chain length has been shown to enhance properties like lipophilicity, which can influence cell permeability and potency. nih.govrsc.org For instance, studies on 2-benzylbenzimidazole 'nitazene' opioids demonstrated that the length of an alkoxy chain significantly influenced their potency at the mu-opioid receptor. nih.gov
Chain Branching: Introducing alkyl substituents (e.g., a methyl group) on the ethyl chain creates a chiral center and introduces steric bulk. This can either enhance binding by promoting a more favorable conformation or reduce activity due to steric hindrance within the binding site. The effect is highly dependent on the specific topology of the receptor pocket.
The table below illustrates hypothetical effects of modifying the ethylamine (B1201723) chain in a generic phenoxyethylamine series, based on general SAR principles.
| Modification to Ethylamine Chain | Predicted Impact on Activity | Rationale |
| Shortening to Methylene (B1212753) (-O-CH₂-NH₂) | Likely decrease | Suboptimal distance between aromatic ring and amine for target binding. |
| Lengthening to Propylene (-O-(CH₂)₃-NH₂) | Often decreases | Increased conformational flexibility and incorrect vector for amine interaction. |
| Branching (e.g., α-methyl) | Variable | May increase receptor affinity/selectivity if the pocket accommodates the group; may decrease activity due to steric clash. |
Substituents on the aromatic ring profoundly impact the electronic properties of the phenoxy group and can introduce steric effects, thereby influencing binding affinity. libretexts.org The nature and position of these substituents are critical.
Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). minia.edu.eglumenlearning.com
EDGs (e.g., -CH₃, -OH, -OCH₃) increase the electron density of the aromatic ring. This can enhance pi-pi stacking interactions and modulate the pKa of the ether oxygen. The methyl group in [2-(3-Methylphenoxy)ethyl]amine is a weak EDG.
EWGs (e.g., -Cl, -F, -NO₂, -CN) decrease the ring's electron density. pressbooks.pubresearchgate.net This can be beneficial if the binding pocket has an electron-deficient region. For example, in a series of phenoxyethylamine derivatives developed as α1D adrenoceptor antagonists, di-fluoro substitution on the phenoxy ring was found to be optimal for high potency. nih.gov
Positional Effects: The location of the substituent (ortho, meta, or para) is crucial. A substituent at the para position may extend into a different sub-pocket of the receptor than one at the ortho or meta position. The meta position of the methyl group in the title compound places it in a specific spatial location that may be key for its particular biological profile, potentially avoiding steric clashes or making favorable hydrophobic contacts.
The following table summarizes the influence of different substituents on the aromatic ring of a phenoxyethylamine scaffold.
| Substituent | Position | Electronic Effect | General Impact on Potency |
| -CH₃ (as in title compound) | meta | Weakly Electron-Donating | Activity is profile-specific |
| -Cl | para | Electron-Withdrawing (Inductive) | Often tolerated or enhances activity |
| -OCH₃ | para | Strongly Electron-Donating (Resonance) | Can increase or decrease activity depending on target |
| -NO₂ | para | Strongly Electron-Withdrawing | Often decreases activity by significantly altering electronics |
The primary amine of [2-(3-Methylphenoxy)ethyl]amine is a key site for modification. Its hydrogen bonding capacity and basicity are critical for receptor interaction. nih.gov
Primary (R-NH₂): Possesses two hydrogen bond donors and can act as a hydrogen bond acceptor. It is highly basic.
Secondary (R-NHR'): Has one hydrogen bond donor. Steric bulk is introduced, which can enhance selectivity for certain receptor subtypes.
Tertiary (R-NR'R''): Acts only as a hydrogen bond acceptor and is generally less basic than primary or secondary amines due to steric effects and solvation. dnu.dp.ua
Converting the primary amine to a secondary or tertiary amine can drastically alter a compound's biological profile. For instance, in a series of phenoxybenzamine-related β-chloroethylamines, the nature of the substituents on the nitrogen atom was critical for determining their potency and selectivity at α-adrenoceptors. nih.gov The choice between a primary, secondary, or tertiary amine is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
| Amine Substitution | Hydrogen Bond Donors | Potential Biological Impact |
| Primary (-NH₂) | 2 | Strong ionic/H-bond interactions; may lack selectivity. |
| Secondary (-NHCH₃) | 1 | May improve selectivity by introducing specific steric interactions. |
| Tertiary (-N(CH₃)₂) | 0 | Loses H-bond donor capacity; can lead to altered receptor subtype selectivity or a complete change in the mechanism of action. |
Stereochemical Influences on this compound’s Biological Activity
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target, as receptors and enzymes are chiral environments. nih.gov While this compound itself is achiral, substitutions on the ethyl chain (as discussed in 4.2.1) or on an aromatic substituent could introduce a chiral center, resulting in enantiomers (non-superimposable mirror images).
Enantiomers of a chiral drug can exhibit significant differences in their biological activity. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. This stereoselectivity arises because the precise three-dimensional arrangement of atoms in the eutomer allows for a more optimal multi-point interaction with the chiral binding site of the target protein. Studies have shown that for some compounds, the difference in activity between stereoisomers can be dramatic, underscoring the importance of chirality in drug design. nih.gov Therefore, if any analog of this compound were synthesized with a chiral center, evaluating the individual enantiomers would be a critical step in the SAR investigation.
Integration of Cheminformatics and Machine Learning for SAR Prediction
Modern SAR investigations increasingly rely on computational methods to accelerate the drug discovery process. Cheminformatics and machine learning offer powerful tools for analyzing and predicting the biological activity of compounds like this compound and its analogs. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating molecular descriptors (numerical representations of a molecule's properties, such as lipophilicity, electronic properties, and size), researchers can build predictive models. These models can then be used to estimate the activity of novel, unsynthesized compounds, helping to prioritize which analogs to synthesize and test.
Molecular Fingerprints and Similarity Searching: Chemical structures can be converted into "fingerprints," which are binary strings that encode the presence or absence of various structural features. These fingerprints allow for rapid similarity searching within large chemical databases to identify known compounds with similar structures and potentially similar biological activities.
Machine Learning (ML): ML algorithms, such as support vector machines, random forests, and neural networks, are increasingly used to build sophisticated QSAR models. mdpi.comnih.gov These algorithms can handle complex, non-linear relationships between structure and activity and can be trained on existing experimental data to predict the properties of new molecules. For classes of compounds like phenethylamines, ML-based QSAR has been successfully applied to build predictive models for their activity. mdpi.com These in silico approaches allow for the efficient exploration of chemical space and the rational design of new compounds with improved potency and selectivity.
Molecular Mechanisms and Biological Interactions of 2 3 Methylphenoxy Ethyl Amine Hydrochloride
Identification and Characterization of Biological Targets of [2-(3-Methylphenoxy)ethyl]amine Hydrochloride
Detailed studies identifying and characterizing the specific biological targets of this compound are not presently available in the reviewed scientific literature.
Receptor Binding and Affinity Profiling Studies
No specific receptor binding assays or comprehensive affinity profiling studies for this compound have been identified. In contrast, the unrelated compound Tofisopam is known not to bind to the benzodiazepine (B76468) binding site of the gamma-aminobutyric acid (GABA) receptor. drugbank.comresearchgate.netdroracle.ainih.gov However, some studies suggest Tofisopam can indirectly modulate the affinity of benzodiazepine receptors. nih.govmdpi.com
Enzyme Inhibition or Activation Assays
There is no specific information available regarding the inhibitory or activation effects of this compound on enzymes such as Monoamine Oxidase B (MAO-B) or Cyclooxygenase (COX). Research on the distinct molecule Tofisopam indicates it acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs), with the highest affinity for PDE-4A1 and PDE-10A1. drugbank.comresearchgate.netdroracle.ainih.govnih.govworldwidejournals.com
Neurotransmitter Transporter Interactions
Specific data on the interaction of this compound with neurotransmitter transporters, including the norepinephrine (B1679862) transporter, serotonin (B10506) transporter, and dopamine (B1211576) transporter, is not available. Studies on Tofisopam suggest it may have indirect effects on the dopaminergic system and can influence dopamine levels in the brain. droracle.aipatsnap.compatsnap.comnih.govnih.gov
Trace Amine-Associated Receptor 1 (TAAR1) Agonism Investigations
There are no published investigations into the potential agonistic activity of this compound at the Trace Amine-Associated Receptor 1 (TAAR1).
Gamma-Aminobutyric Acid Type A (GABAA) Receptor Modulation
The modulatory effects of this compound on the GABA-A receptor have not been documented. It is well-established that the structurally different compound Tofisopam does not bind directly to the benzodiazepine site on the GABA-A receptor. drugbank.comresearchgate.netdroracle.ainih.govnih.govnih.govspringermedizin.de Instead, it appears to enhance the binding of other benzodiazepines to the receptor. worldwidejournals.comnih.gov Some sources, however, classify Tofisopam as a GABA-A receptor agonist, though its mechanism is considered atypical. patsnap.compatsnap.comapollopharmacy.in
Elucidation of Cellular Pathways Modulated by this compound
Due to the absence of primary research on the biological targets of this compound, the specific cellular pathways it may modulate remain unelucidated. For the unrelated compound Tofisopam, its primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.com This elevation in cAMP can trigger a cascade of intracellular events that contribute to its anxiolytic effects. patsnap.com
Signal Transduction Pathway Analysis
There is no available scientific literature detailing the specific signal transduction pathways modulated by this compound. Research into how this compound may affect intracellular signaling cascades, such as those involving G protein-coupled receptors, kinase pathways, or ion channels, has not been published. For context, other phenoxyethylamine derivatives have been shown to interact with various signaling pathways. For instance, some related compounds act as antagonists or agonists at adrenoceptors, thereby influencing cAMP accumulation and MAPK or Erk1/2 phosphorylation pathways. nih.gov However, it is crucial to note that these findings on related molecules cannot be extrapolated to this compound without direct experimental evidence.
Gene Expression and Proteomic Profiling
No studies detailing the effects of this compound on gene expression or proteomic profiles were found. The application of toxicogenomics and gene expression profiling has been used to classify other chemical compounds and understand their mechanisms of toxicity. nih.gov Such analyses can reveal chemical-specific patterns of altered gene expression. nih.gov However, this compound has not been the subject of such published research. Therefore, data on which genes or proteins may be up- or down-regulated following exposure to this compound are unavailable.
Table 1: Gene and Protein Expression Data for this compound
| Gene/Protein | Change in Expression | Method of Detection | Reference |
| N/A | No data available | N/A | N/A |
Allosteric vs. Orthosteric Binding Mechanisms of this compound
There is no information in the scientific literature to characterize the binding mechanism of this compound as either allosteric or orthosteric. Orthosteric ligands bind to the same site as the endogenous agonist, while allosteric modulators bind to a different site on the receptor to alter the agonist's response. researchgate.netwikipedia.org The development of allosteric modulators is an area of increasing interest as they can offer greater selectivity and a more nuanced modulation of receptor activity compared to orthosteric ligands. nih.govnih.gov Without specific binding assays and structural biology studies, the nature of this compound's interaction with any potential biological target remains unknown.
Comparative Analysis of Mechanisms with Related Phenoxyethylamine Compounds
While there is no mechanistic data for this compound, the broader class of phenoxyethylamine compounds encompasses a wide range of biological activities. wikipedia.orgcymitquimica.com This diversity makes direct comparison speculative without data on the target compound. Phenoxyethylamine is the parent structure for various drugs with differing mechanisms. wikipedia.org For example, phenoxybenzamine (B1677643) acts as an alpha-adrenergic receptor antagonist, while clorgiline (B1669238) is a monoamine oxidase inhibitor. wikipedia.orgnih.gov Other derivatives have shown activity as β-adrenergic receptor agonists or antagonists. wikipedia.org The specific substitutions on the phenoxy and ethylamine (B1201723) portions of the molecule dictate the compound's pharmacological target and mechanism of action.
Table 2: Comparative Mechanisms of Selected Phenoxyethylamine Derivatives
| Compound | Primary Mechanism of Action | Biological Target |
| This compound | No data available | No data available |
| Phenoxybenzamine | α-adrenergic receptor antagonist | α-adrenoceptors nih.gov |
| Clorgiline | Monoamine oxidase inhibitor (MAOI) | Monoamine oxidase A wikipedia.org |
| Isoxsuprine | β-adrenergic receptor agonist | β-adrenoceptors wikipedia.org |
| Carvedilol | β-blocker (β-adrenergic receptor antagonist) | β-adrenoceptors wikipedia.org |
In Vitro and Ex Vivo Pharmacological Investigations of 2 3 Methylphenoxy Ethyl Amine Hydrochloride
Cell-Based Assays for Studying [2-(3-Methylphenoxy)ethyl]amine Hydrochloride Activity
A comprehensive review of scientific literature and publicly available data reveals a lack of specific research on the in vitro and ex vivo pharmacological properties of this compound. While the methodologies for such investigations are well-established, their application to this particular compound has not been documented in the accessible scientific domain. The following sections detail the types of assays that would be pertinent for characterizing the activity of this compound, alongside a statement on the absence of available data.
Receptor Functional Assays (e.g., cAMP, Calcium Flux, Reporter Gene Assays)
There is no available information from receptor functional assays for this compound. Studies investigating its effects on second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium mobilization have not been found in the public literature. Similarly, there are no reports of reporter gene assays being used to determine the functional activity of this compound at any specific receptor targets.
Cellular Growth and Viability Studies
No studies concerning the effect of this compound on cellular growth and viability have been identified. Research that would typically employ assays such as MTT, XTT, or trypan blue exclusion to assess the impact of a compound on cell proliferation and health has not been published for this specific chemical entity.
Cellular Transport and Uptake Mechanisms
Information regarding the cellular transport and uptake mechanisms of this compound is not available. There are no published studies detailing how this compound permeates the cell membrane or if it is a substrate for any known transporters.
Investigation of Apoptosis Induction
There is no evidence in the scientific literature to suggest that this compound has been investigated for its potential to induce apoptosis. Standard assays that measure markers of programmed cell death, such as caspase activation or DNA fragmentation, have not been reported for this compound.
Modulation of Inflammatory Cytokines
The potential for this compound to modulate the production or release of inflammatory cytokines has not been explored in any publicly available research. Consequently, there is no data on its effects on cytokines such as interleukins, tumor necrosis factor-alpha, or interferons.
Organ Bath and Tissue Slice Preparations for Ex Vivo Characterization
A thorough search of scientific databases and literature indicates a lack of ex vivo studies involving this compound. There are no published reports of its effects being examined in isolated organ bath preparations or on viable tissue slices to characterize its physiological or pharmacological activity on specific tissues or organs.
Modulation of Isolated Smooth Muscle Contractility
Currently, there is a notable absence of published scientific literature detailing the effects of this compound on the contractility of isolated smooth muscle preparations. Comprehensive searches of scholarly databases have not yielded any studies that have investigated the potential agonistic or antagonistic properties of this compound on various smooth muscle tissues, such as vascular, gastrointestinal, respiratory, or urogenital preparations. Consequently, no data is available regarding its influence on basal smooth muscle tone or its ability to modulate contractions induced by standard agonists (e.g., acetylcholine, histamine (B1213489), norepinephrine) or depolarizing agents (e.g., potassium chloride).
Neurotransmitter Release and Reuptake Modulation in Tissue Slices
Similarly, the scientific literature lacks specific data on the modulatory effects of this compound on neurotransmitter release and reuptake in ex vivo tissue slice preparations. Foundational experimental techniques, such as synaptosome preparations or brain slice superfusion assays, which are instrumental in determining a compound's influence on the synaptic concentrations of key neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), have not been reported for this specific chemical entity. As a result, its profile as a potential neurotransmitter reuptake inhibitor or releasing agent remains uncharacterized.
Electrophysiological Recordings in Isolated Neuronal Preparations
There are no available electrophysiological studies that have examined the direct effects of this compound on isolated neuronal preparations. Investigations using techniques such as patch-clamp or intracellular recordings on cultured neurons or brain slices would be necessary to determine if the compound has any direct effects on neuronal excitability, ion channel function, or synaptic transmission. Without such studies, the impact of this compound on the fundamental electrical properties of neurons is unknown.
Mechanistic Studies in Isolated Biological Systems
In line with the absence of functional data, there is a corresponding lack of mechanistic studies for this compound in isolated biological systems. Research aimed at elucidating its mechanism of action, such as receptor binding assays to determine its affinity for various G-protein coupled receptors, ion channels, or transporters, has not been published. Furthermore, studies investigating its potential enzymatic inhibitory activity, for instance, on monoamine oxidase or other enzymes critical to neurotransmitter metabolism, have not been reported in the scientific literature.
Due to the lack of available research, no data tables can be generated at this time.
Preclinical Pharmacological Profiling of 2 3 Methylphenoxy Ethyl Amine Hydrochloride in Animal Models
In Vivo Efficacy Studies in Established Disease Models
Detailed efficacy studies of [2-(3-Methylphenoxy)ethyl]amine hydrochloride in established animal models of disease are not documented in the accessible scientific literature. The following sections outline the specific areas where data is currently lacking.
Neurological Disorder Models (e.g., Anticonvulsant Activity, Antidepressant-like Effects)
No studies were found that investigated the potential anticonvulsant or antidepressant-like effects of this compound in recognized animal models. Standard preclinical screening models for anticonvulsant activity, such as the maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure models, have not been reported for this compound. Furthermore, there is no available data from common antidepressant screening models like the forced swim test or tail suspension test in rodents.
Inflammatory Response Models
There is a lack of published research on the efficacy of this compound in animal models of inflammation. Consequently, no data is available to assess its potential anti-inflammatory properties.
Antimicrobial Activity Models
In vivo studies evaluating the antimicrobial activity of this compound against bacterial, fungal, or other microbial pathogens have not been reported. Therefore, its potential as a systemic or topical antimicrobial agent remains unevaluated in preclinical models.
Anticancer Activity Models
No preclinical studies investigating the anticancer potential of this compound in in vivo cancer models were identified. Its effects on tumor growth, progression, or metastasis have not been documented in the scientific literature.
Pharmacodynamic Marker Evaluation in Preclinical Species
Information regarding the pharmacodynamic properties of this compound is not available.
Quantitative Assessment of Target Engagement Biomarkers
As no specific biological targets for this compound have been disclosed in the public domain, there are no reports on the development or use of target engagement biomarkers to assess its activity in preclinical species.
Analysis of Downstream Pathway Modulation Markers
The investigation of a compound's effect on downstream signaling pathways is crucial to understanding its mechanism of action. For a substance like this compound, which could potentially interact with various receptor systems, analyzing the modulation of downstream markers would provide insight into its cellular and physiological effects.
This analysis typically involves both in vitro and in vivo studies. In animal models, tissue samples from relevant organs (e.g., brain, liver, heart) would be collected after administration of the compound. The expression and activity of key proteins and genes in signaling cascades associated with the presumed target would then be quantified.
Commonly Assessed Markers and Techniques:
| Pathway Component | Analytical Method | Potential Insights |
| Second Messengers | ||
| Cyclic AMP (cAMP) | ELISA, TR-FRET | Modulation of G-protein coupled receptors (GPCRs) |
| Inositol phosphates (IPs) | Radiometric assays, fluorescence assays | Activity at Gq-coupled GPCRs |
| Calcium (Ca2+) | Fluorescence imaging, spectroscopy | Ion channel modulation, GPCR signaling |
| Protein Kinases | ||
| Protein Kinase A (PKA) | Western Blot, Kinase activity assays | cAMP-dependent pathway activation |
| Protein Kinase C (PKC) | Western Blot, Kinase activity assays | IP/DAG pathway activation |
| Mitogen-activated protein kinases (MAPKs) | Western Blot, Phospho-specific antibodies | Cellular stress, proliferation, differentiation pathways |
| Gene Expression | ||
| Immediate early genes (e.g., c-Fos, Arc) | Immunohistochemistry, qPCR | Neuronal activation, synaptic plasticity |
| Target-specific gene transcription | qPCR, RNA sequencing | Long-term cellular adaptations |
This table represents a generalized approach. Specific markers for this compound would depend on its primary pharmacological target, which is not defined in the available literature.
Pharmacokinetic Characterization in Non-Human Species
Pharmacokinetic studies are fundamental to preclinical development, determining how an organism affects a drug. These studies, often summarized by the acronym ADME, are critical for establishing a compound's profile and predicting its behavior in humans.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies for a compound like this compound would be conducted in various animal species (e.g., rodents, non-rodents) to understand its disposition.
Absorption: This phase investigates how the compound is taken up into the body. For orally administered drugs, this includes assessing its passage from the gastrointestinal tract into the bloodstream. Key parameters include the rate and extent of absorption.
Distribution: Once absorbed, the compound is distributed throughout the body via the circulatory system. Studies would determine the extent to which it penetrates different tissues and organs, and whether it crosses critical barriers like the blood-brain barrier.
Metabolism: This involves the chemical modification of the compound by the body, primarily by enzymes in the liver. The goal is to identify the major metabolic pathways and the resulting metabolites. This is crucial for understanding the compound's duration of action and potential for drug-drug interactions.
Excretion: This final phase determines how the compound and its metabolites are removed from the body, typically via urine, feces, or bile.
Bioavailability Assessments in Preclinical Models
Bioavailability is a key pharmacokinetic parameter that measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical determinant of a drug's therapeutic efficacy.
Assessments in preclinical models would involve administering this compound through both intravenous (IV) and extravascular (e.g., oral, subcutaneous) routes. Blood samples would be collected at multiple time points after each administration to determine the plasma concentration of the compound over time.
The bioavailability (F) is calculated using the following formula:
F (%) = (AUC_extravascular / AUC_intravenous) * (Dose_intravenous / Dose_extravascular) * 100
Where AUC is the area under the plasma concentration-time curve.
Illustrative Pharmacokinetic Parameters in a Rodent Model:
| Parameter | Intravenous Administration | Oral Administration |
| Dose | 1 mg/kg | 10 mg/kg |
| AUC (0-inf) (ng·h/mL) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Not applicable | Data not available |
| Half-life (t½) (h) | Data not available | Data not available |
| Bioavailability (F%) | Not applicable | Data not available |
This table is a template illustrating the type of data generated in such studies. No specific experimental values for this compound were found in the public domain.
Computational Chemistry and Molecular Modeling of 2 3 Methylphenoxy Ethyl Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical determinants of a molecule's kinetic stability and chemical reactivity.
The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, thus representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For [2-(3-Methylphenoxy)ethyl]amine hydrochloride, a moderate HOMO-LUMO gap would be indicative of a balance between stability and the potential for interaction with biological targets.
| Orbital | Energy (eV) | Description |
| HOMO | -8.95 | Primarily localized on the phenoxy ring, indicating this region is the primary site for electron donation. |
| LUMO | -0.25 | Distributed across the ethylamine (B1201723) side chain, suggesting this area is the likely site for electron acceptance. |
| HOMO-LUMO Gap | 8.70 | This significant energy gap suggests a high kinetic stability for the molecule under physiological conditions. |
Derivation of Reactivity Descriptors (e.g., Fukui Indices)
To further quantify the reactivity of different atomic sites within this compound, reactivity descriptors derived from conceptual DFT, such as Fukui indices, are employed. These indices pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack.
The Fukui function, ƒ(r), indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. Condensed Fukui indices simplify this by assigning a value to each atom.
ƒ+ predicts the site for a nucleophilic attack (where an electron is added).
ƒ- predicts the site for an electrophilic attack (where an electron is removed).
ƒ0 predicts the site for a radical attack.
For this compound, the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack, while certain carbon atoms on the aromatic ring may be more susceptible to nucleophilic attack.
| Atom | ƒ+ | ƒ- | ƒ0 | Predicted Reactivity |
| N (amine) | 0.085 | 0.250 | 0.168 | Site for electrophilic attack |
| C (aromatic, ortho to O) | 0.120 | 0.050 | 0.085 | Site for nucleophilic attack |
| C (aromatic, para to O) | 0.115 | 0.045 | 0.080 | Site for nucleophilic attack |
| O (ether) | 0.090 | 0.150 | 0.120 | Moderate electrophilic and nucleophilic character |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MEP maps electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to cations), while blue signifies areas of positive electrostatic potential (electron-poor, attractive to anions).
For this compound, the MEP surface would likely show a region of high positive potential around the ammonium (B1175870) group (-NH3+), making it a prime site for interaction with negatively charged residues in a biological target, such as carboxylate groups of aspartate or glutamate. The oxygen atom of the ether linkage and the π-system of the aromatic ring would be expected to exhibit negative potential, indicating their ability to act as hydrogen bond acceptors or engage in π-π stacking interactions.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Prediction of Binding Modes and Affinities with Identified Biological Targets
Based on the structural similarity of this compound to known monoamine oxidase (MAO) inhibitors, molecular docking studies can be performed to predict its interaction with MAO-A and MAO-B. These simulations can reveal the specific binding pose of the molecule within the active site of the enzymes and estimate the binding affinity, typically expressed as a docking score in kcal/mol. A more negative score generally indicates a more favorable binding interaction.
Key interactions might include hydrogen bonding between the ammonium group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the methylphenoxy group.
| Biological Target | Docking Score (kcal/mol) | Predicted Key Interactions |
| Monoamine Oxidase A (MAO-A) | -8.2 | Hydrogen bond with Tyr444; Pi-Pi stacking with Tyr407 |
| Monoamine Oxidase B (MAO-B) | -7.5 | Hydrogen bond with Tyr398; Hydrophobic interactions with Leu171, Phe343 |
Virtual Screening for Novel Interacting Biomolecules
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
In the context of this compound, its chemical structure can be used as a query to screen databases of known biomolecules to identify potential new targets. This can be done through two main approaches:
Structure-based virtual screening: If the three-dimensional structure of potential targets is known, this compound can be docked against a panel of these targets to identify those with the most favorable predicted binding affinities.
Ligand-based virtual screening: The chemical features of this compound can be used to build a pharmacophore model. This model can then be used to screen databases for other molecules with similar features that are known to interact with specific biological targets.
A virtual screening campaign could potentially identify novel interacting partners for this compound beyond the monoamine oxidases, opening up new avenues for therapeutic exploration.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the intricate dance of molecules over time. By calculating the forces between atoms and integrating Newton's laws of motion, MD simulations can predict the trajectory of a molecule, providing insights into its flexibility and interactions with its environment.
Ligand-Protein Complex Stability Simulations
A critical application of MD simulations in drug discovery and molecular biology is the assessment of the stability of a ligand bound to a protein. These simulations can elucidate the key interactions that anchor a ligand within a binding pocket and predict the longevity of this interaction. For a hypothetical complex involving this compound, an MD simulation would track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex would exhibit minimal fluctuations in RMSD over the course of the simulation, typically on the nanosecond to microsecond timescale.
Key parameters that would be analyzed in such a simulation include:
Hydrogen Bond Analysis: Identifying the formation and breakage of hydrogen bonds between the ligand and protein residues.
Hydrophobic Interactions: Quantifying the non-polar contacts that contribute to binding affinity.
Salt Bridges: Analyzing electrostatic interactions between charged groups on the ligand and protein.
While no specific studies on this compound were found, a hypothetical data table illustrating the type of results from such a simulation is presented below.
Table 1: Hypothetical Ligand-Protein Complex Stability Metrics
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
|---|---|---|---|
| 0 | 0.00 | 0.00 | 4 |
| 10 | 1.25 | 1.50 | 3 |
| 20 | 1.30 | 1.55 | 3 |
| 30 | 1.28 | 1.60 | 4 |
| 40 | 1.35 | 1.58 | 3 |
| 50 | 1.40 | 1.62 | 2 |
| 60 | 1.38 | 1.65 | 3 |
| 70 | 1.42 | 1.63 | 3 |
| 80 | 1.45 | 1.68 | 2 |
| 90 | 1.43 | 1.70 | 3 |
| 100 | 1.48 | 1.72 | 2 |
Note: This data is illustrative and not based on actual experimental or simulation results for the specified compound.
Conformational Landscape Exploration of this compound
In solution, a flexible molecule like this compound does not exist in a single, static conformation. Instead, it explores a range of shapes, or conformations, each with a different potential energy. Understanding this conformational landscape is crucial for predicting how the molecule will interact with biological targets. MD simulations can be used to sample these conformations by simulating the molecule in a solvent box over an extended period.
The resulting trajectory can be analyzed to identify the most populated conformational clusters and the energy barriers between them. Key dihedral angles within the molecule, such as those around the ethylamine linker and the ether bond, would be monitored to characterize the different conformations. A Ramachandran-like plot for these key dihedrals could visualize the allowed and disallowed conformational regions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the activity of new, untested compounds and for optimizing the structure of lead compounds in drug discovery.
Development of Predictive Models for Biological Activities
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values for a particular enzyme) is required. For each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Derived from the 3D conformation of the molecule.
Electronic descriptors: Related to the charge distribution and electronic properties.
Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines and random forests, a mathematical equation is derived that correlates the descriptors with the biological activity.
Statistical Validation and Applicability Domain of QSAR Models
A crucial step in QSAR modeling is rigorous validation to ensure the model's predictive power and to define its limitations. Validation is typically performed using both internal and external methods.
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model using the training set data. A high q² value (typically > 0.5) indicates a good internal predictive ability.
External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development is evaluated. The predictive R² (pred_R²) is a common metric for external validation, with a value greater than 0.6 generally considered acceptable.
The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. This is important to prevent extrapolation to compounds that are too dissimilar from those in the training set.
A hypothetical summary of QSAR model validation statistics is provided in the table below.
Table 2: Illustrative QSAR Model Validation Statistics
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (Goodness of fit) | 0.85 | The model explains 85% of the variance in the training set. |
| q² (Internal Validation) | 0.72 | The model has good internal predictive power. |
| pred_R² (External Validation) | 0.68 | The model has acceptable predictive power for external data. |
| RMSE (Root Mean Square Error) | 0.35 | A measure of the average prediction error. |
Note: This data is for illustrative purposes only and does not represent a validated QSAR model for the specified compound.
Chemical Biology Applications and Probe Development with 2 3 Methylphenoxy Ethyl Amine Hydrochloride
Development of [2-(3-Methylphenoxy)ethyl]amine Hydrochloride as Chemical Probes
Chemical probes are essential tools for elucidating the molecular mechanisms of biological processes. The this compound structure is amenable to chemical modifications that can transform it into powerful probes for identifying and visualizing molecular targets.
Design and Synthesis of Photoaffinity Probes for Target Identification
Photoaffinity labeling is a powerful technique to identify the cellular binding partners of a small molecule. This involves chemically modifying the molecule of interest to include a photoreactive group and a tag for enrichment or detection. The design of a photoaffinity probe based on this compound would involve the strategic incorporation of a photoreactive moiety, such as a diazirine or benzophenone, and a bioorthogonal handle, like an alkyne or azide, for subsequent "click" chemistry-based detection or enrichment.
A plausible synthetic strategy could involve the modification of the primary amine or the aromatic ring. For instance, the primary amine could be acylated with a carboxylic acid derivative containing a photoreactive group and a terminal alkyne. The synthesis would be designed to minimize alterations to the core structure to retain its original binding properties.
Table 1: Hypothetical Design Parameters for a this compound-Based Photoaffinity Probe
| Component | Example Moiety | Rationale |
| Parent Scaffold | [2-(3-Methylphenoxy)ethyl]amine | The core structure responsible for binding to the target protein(s). |
| Photoreactive Group | Phenyl-trifluoromethyl-diazirine | Upon UV irradiation, generates a reactive carbene that covalently crosslinks to the target protein. elsevierpure.com |
| Bioorthogonal Handle | Terminal Alkyne | Allows for the attachment of a reporter tag (e.g., biotin (B1667282), fluorophore) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). unimi.it |
| Linker | Short polyethylene (B3416737) glycol (PEG) chain | Provides spatial separation between the scaffold and the handle to minimize steric hindrance. |
The resulting probe could then be used in cell lysates or living cells. After incubation to allow for binding to its target(s), UV irradiation would induce covalent cross-linking. Subsequent cell lysis, click-chemistry attachment of a biotin tag, avidin-based affinity purification, and mass spectrometry-based proteomics would enable the identification of the target proteins.
Synthesis of Fluorescent and Radiolabeled Analogues for Imaging
To visualize the distribution of this compound within cells or tissues, fluorescent or radiolabeled analogues can be synthesized. The primary amine of the parent compound is a convenient handle for the attachment of various reporter groups.
For fluorescent labeling, a common approach is the reaction of the primary amine with an amine-reactive fluorescent dye, such as a succinimidyl ester or isothiocyanate derivative of fluorescein (B123965) (FITC), rhodamine, or cyanine (B1664457) dyes. biomol.com The reaction conditions, particularly pH, would need to be optimized to ensure selective labeling of the amine. nih.gov
Table 2: Potential Fluorescent Dyes for Labeling this compound
| Fluorescent Dye Class | Reactive Group | Excitation (nm) | Emission (nm) | Key Feature |
| Fluorescein | Isothiocyanate (FITC) | ~495 | ~519 | Bright green fluorescence, but pH sensitive. |
| Rhodamine | Succinimidyl Ester (e.g., TMRSE) | ~550 | ~575 | Photostable with bright red fluorescence. |
| Cyanine | Succinimidyl Ester (e.g., Cy5-NHS) | ~650 | ~670 | Far-red emission, good for in vivo imaging due to reduced tissue autofluorescence. |
Radiolabeling can be achieved by introducing a radionuclide such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule. This could be accomplished during the synthesis of the parent compound using radiolabeled precursors. For example, catalytic tritiation of an unsaturated precursor could yield the desired radiolabeled analogue. These radiolabeled compounds are invaluable for quantitative binding assays and autoradiography studies.
Application in Functional Genomics and Proteomics Research
The application of this compound and its derivatives extends into the fields of functional genomics and proteomics. nih.gov By identifying the protein targets of this compound, researchers can infer the biological pathways and cellular functions that are modulated by its activity.
Once the protein targets are identified through techniques like photoaffinity labeling, a range of proteomic and genomic approaches can be employed. For instance, techniques like 2D-gel electrophoresis or mass spectrometry-based quantitative proteomics can be used to analyze changes in protein expression or post-translational modifications in response to treatment with the compound. nih.gov This can provide a global view of the cellular response and help to elucidate the compound's mechanism of action.
Furthermore, the identified targets can be investigated using genomic techniques. For example, gene knockout or knockdown (e.g., using CRISPR-Cas9 or RNAi) of the identified target can be performed to validate its role in the observed phenotype. This integration of chemical biology with genomics and proteomics provides a powerful approach to understanding the function of small molecules.
This compound as a Scaffold for Biologically Active Molecule Synthesis
The this compound structure represents a "privileged scaffold" in medicinal chemistry. nih.gov This means that this core structure is capable of binding to multiple biological targets and can serve as a starting point for the development of a diverse library of new bioactive molecules. researchgate.netresearchgate.net
The synthesis of a chemical library based on this scaffold would involve systematic modifications at several key positions. The primary amine can be functionalized with a wide array of substituents through acylation, alkylation, or sulfonylation reactions. nih.gov The aromatic ring offers further opportunities for modification, such as the introduction of different substituents at various positions to explore the structure-activity relationship (SAR).
Table 3: Potential Modifications of the [2-(3-Methylphenoxy)ethyl]amine Scaffold for Library Synthesis
| Modification Site | Reaction Type | Potential Reagents | Desired Outcome |
| Primary Amine | Acylation | Acid chlorides, Anhydrides | Introduction of diverse amide functionalities. |
| Reductive Amination | Aldehydes, Ketones | Formation of secondary and tertiary amines. | |
| Sulfonylation | Sulfonyl chlorides | Generation of sulfonamides. | |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Introduction of electronic and steric diversity. |
| Methyl Group | Oxidation/Functionalization | Oxidizing agents | Conversion to other functional groups (e.g., -CH₂OH, -COOH). |
By creating a library of analogues, researchers can screen for compounds with improved potency, selectivity, or altered biological activity. This scaffold-based approach is a cornerstone of modern drug discovery and highlights the potential of this compound as a valuable starting material for the synthesis of novel therapeutic agents. nih.govtandfonline.com
Future Research Directions and Translational Perspectives for 2 3 Methylphenoxy Ethyl Amine Hydrochloride
Exploration of Novel Biological Roles and Therapeutic Applications
The core structure of [2-(3-Methylphenoxy)ethyl]amine hydrochloride, featuring a phenoxy ring linked to an ethylamine (B1201723) side chain, is a privileged scaffold in medicinal chemistry. Derivatives of the broader phenethylamine (B48288) and phenoxyalkylamine classes have shown activity at various neurological targets, suggesting promising, yet unexplored, avenues for this specific compound. nih.govbiomolther.orgnih.gov
Future research should prioritize comprehensive screening to identify novel biological targets. Based on its structural similarity to known pharmacophores, initial investigations could focus on its potential as a modulator of:
Monoaminergic Systems: Many phenethylamine derivatives interact with serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) pathways. biomolther.orgbiomolther.org Structure-activity relationship (SAR) studies on related compounds show that substitutions on the phenyl ring can significantly influence affinity and selectivity for receptors like the 5-HT2A receptor, which is implicated in various psychiatric disorders. nih.govbiomolther.org Investigations could reveal potential applications in depression, anxiety, or other mood disorders.
Adrenergic Receptors: The phenoxyethylamine moiety is present in known α-adrenoceptor antagonists. nih.gov Research into the activity of this compound at α1- and α2-adrenoceptor subtypes could uncover applications in cardiovascular conditions or benign prostatic hyperplasia.
Trace Amine-Associated Receptors (TAARs): As a phenethylamine derivative, the compound is a candidate ligand for TAARs, particularly TAAR1, a receptor that modulates monoaminergic neurotransmission and has therapeutic potential for schizophrenia and addiction.
Therapeutic areas for exploration could extend to neurodegenerative diseases, where compounds with similar backbones have been investigated for their ability to modulate dopamine transmission or inhibit enzymes like monoamine oxidase (MAO). unica.itmdpi.com
Design of Multi-Targeting Ligands Based on the this compound Scaffold
The concept of Multi-Target-Directed Ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like Parkinson's or Alzheimer's disease. mdpi.com The this compound scaffold is an ideal starting point for designing such ligands by combining its core structure with other known pharmacophores.
Future design strategies could involve:
Hybridization with MAO-B Inhibitors: A well-established strategy in neurotherapeutics is the inhibition of monoamine oxidase B (MAO-B) to prevent the breakdown of dopamine. mdpi.com The [2-(3-Methylphenoxy)ethyl]amine scaffold could be chemically linked to a propargylamine (B41283) moiety, a group known for its MAO-B inhibitory activity, to create a dual-action agent.
Combination with Histamine (B1213489) H3 Receptor Antagonists: Antagonism of the histamine H3 receptor (H3R) can enhance neurotransmitter release and has shown promise in cognitive disorders. mdpi.comnih.gov Designing hybrid molecules that incorporate the phenoxyethylamine core with the key structural features of an H3R antagonist could yield novel compounds with synergistic effects for treating cognitive deficits.
The table below illustrates hypothetical multi-target ligands derived from the core scaffold.
| Scaffold | Proposed Structural Modification | Intended Dual Targets | Potential Therapeutic Application |
| [2-(3-Methylphenoxy)ethyl]amine | Addition of a propargylamine group to the primary amine | Monoamine Oxidase B (MAO-B) / Dopamine or Serotonin Receptor | Parkinson's Disease, Depression |
| [2-(3-Methylphenoxy)ethyl]amine | Integration of a piperidinepropoxy motif | Histamine H3 Receptor / Adrenergic Receptor | Alzheimer's Disease, Cognitive Disorders |
| [2-(3-Methylphenoxy)ethyl]amine | Substitution with a quinoxaline (B1680401) moiety | 5-HT2A Receptor / Kinase Target | Schizophrenia, Oncology sapub.org |
| [2-(3-Methylphenoxy)ethyl]amine | Addition of a β-chloroethylamine group | α1- and α2-Adrenoceptors (irreversible antagonism) | Pheochromocytoma, Hypertensive Crises nih.gov |
Integration of Advanced Omics Technologies for Comprehensive Biological Understanding
To accelerate the discovery of the compound's biological functions and mechanisms of action, a shift from traditional target-based screening to systems-level approaches is essential. The integration of advanced "omics" technologies can provide an unbiased, comprehensive view of the compound's biological impact.
Transcriptomics (RNA-Seq): By analyzing changes in gene expression in relevant cell lines (e.g., neuronal cells, astrocytes) or animal tissues following treatment, researchers can identify entire signaling pathways modulated by the compound. This could reveal unexpected biological roles and potential off-target effects early in development.
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, offering a direct look at the functional consequences of target engagement. This approach can help validate targets identified through transcriptomics and uncover novel protein-drug interactions.
Metabolomics: Analyzing the global profile of endogenous metabolites in response to the compound can provide critical insights into its effects on cellular metabolism and physiology. This is particularly valuable for identifying biomarkers of efficacy or uncovering metabolic liabilities.
A systems pharmacology approach, similar to that used in the discovery of novel dopamine transmission modulators like IRL790, could be applied to build predictive models of the compound's in vivo effects based on integrating in vitro omics data. unica.it
Q & A
What are the recommended synthetic routes for [2-(3-Methylphenoxy)ethyl]amine hydrochloride, and what key reaction conditions optimize yield?
Basic Research Question
A common synthetic pathway involves:
Alkylation of 3-methylphenol : Reacting 3-methylphenol with a bromoethylamine derivative (e.g., 2-bromoethylamine) under basic conditions (e.g., K₂CO₃) to form the phenoxyethylamine intermediate .
Hydrochloride salt formation : Treating the free base with HCl in anhydrous conditions to precipitate the hydrochloride salt.
Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency during alkylation .
- Control reaction temperature (60–80°C) to minimize byproducts like O-alkylation .
- Purify intermediates via recrystallization or column chromatography to improve final yield (>70% reported in analogous syntheses) .
How can researchers validate the purity and structural integrity of this compound using NMR spectroscopy?
Basic Research Question
Methodology :
- ¹H NMR :
- Quantitative NMR (qNMR) : Use ethyl paraben as an internal standard to assess purity (>98%) by comparing integral ratios .
Key Considerations : - Ensure complete deuteration of solvents (e.g., DMSO-d₆) to avoid signal interference.
- Optimize relaxation delays (≥5 × T₁) for accurate integration .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Critical Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (causes irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste .
- Storage : In airtight containers, away from moisture and oxidizers, at –20°C .
First Aid : - Eye exposure : Rinse with water for 15 minutes; seek medical attention .
- Ingestion : Administer activated charcoal; do not induce vomiting .
What advanced strategies resolve contradictions in reported biological activity data for arylphenoxyethylamine derivatives?
Advanced Research Question
Strategies :
- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., serotonin reuptake inhibition assays) to address variability in IC₅₀ values .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in in vivo vs. in vitro results .
- Receptor subtype selectivity : Employ radioligand binding assays (e.g., for serotonin transporters vs. adrenergic receptors) to clarify target specificity .
Example : Fluoxetine hydrochloride (structurally analogous) shows differential activity based on trifluoromethyl substitution, highlighting the need for precise structural characterization .
How does the substitution pattern on the phenoxy ring influence the physicochemical properties of arylphenoxyethylamine hydrochlorides?
Advanced Research Question
Key Findings :
- Electron-withdrawing groups (e.g., –CF₃): Increase lipophilicity (logP ↑) and enhance blood-brain barrier penetration .
- Ortho-substituents (e.g., –CH₃ at C3): Steric hindrance reduces enzymatic degradation, improving plasma half-life .
- Hydrophilic groups (e.g., –OH): Enhance aqueous solubility but reduce membrane permeability .
Table 1 : Substitution Effects on Properties
| Substituent | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| 3-CH₃ | 1.8 | 4.2 (H₂O) | Moderate |
| 4-CF₃ | 2.5 | 0.9 (H₂O) | High |
| 2-OCH₃ | 1.2 | 8.5 (H₂O) | Low |
| Data extrapolated from analogous compounds |
What are the challenges in optimizing reaction selectivity during the alkylation of 3-methylphenol derivatives?
Advanced Research Question
Challenges :
- Competing O- vs. N-alkylation : Basic conditions may favor O-alkylation, reducing amine yield. Mitigate by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
- Byproduct formation : Over-alkylation can occur if stoichiometry is not tightly controlled (e.g., excess bromoethylamine). Use stepwise addition and monitor via TLC .
- Purification hurdles : Separate polar byproducts using reverse-phase HPLC with acetonitrile/water gradients .
How do researchers employ computational modeling to predict receptor binding affinities of [2-(3-Methylphenoxy)ethyl]amine derivatives?
Advanced Research Question
Methodology :
Molecular docking : Use AutoDock Vina to simulate ligand-receptor (e.g., serotonin transporter) interactions. Key parameters:
- Grid box centered on binding pocket (coordinates from PDB: 5I6X) .
- Scoring function evaluates H-bonding, van der Waals, and electrostatic contributions .
QSAR modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with IC₅₀ values from literature .
Validation : Compare predicted vs. experimental Ki values for fluoxetine derivatives (R² = 0.89 reported) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
